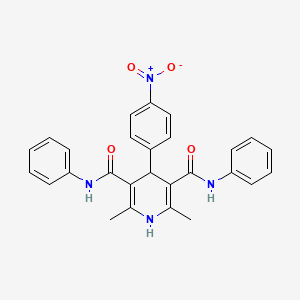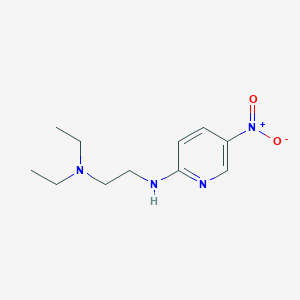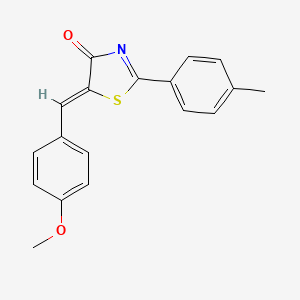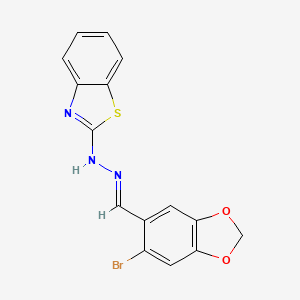
2,6-dimethyl-4-(4-nitrophenyl)-N~3~,N~5~-diphenyl-1,4-dihydro-3,5-pyridinedicarboxamide
概要
説明
2,6-Dimethyl-4-(4-nitrophenyl)-N~3~,N~5~-diphenyl-1,4-dihydro-3,5-pyridinedicarboxamide is a complex organic compound that belongs to the class of 1,4-dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of drugs, particularly as calcium channel blockers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-4-(4-nitrophenyl)-N~3~,N~5~-diphenyl-1,4-dihydro-3,5-pyridinedicarboxamide typically involves a multi-step process. One common method is the Hantzsch reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of heterogeneous catalysts, such as magnesium spinel ferrite nanoparticles, can also enhance the efficiency of the reaction .
化学反応の分析
Types of Reactions
2,6-Dimethyl-4-(4-nitrophenyl)-N~3~,N~5~-diphenyl-1,4-dihydro-3,5-pyridinedicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: The major product is the corresponding pyridine derivative.
Reduction: The major product is the amino derivative.
Substitution: The major products depend on the nucleophile used but typically include substituted derivatives of the original compound
科学的研究の応用
2,6-Dimethyl-4-(4-nitrophenyl)-N~3~,N~5~-diphenyl-1,4-dihydro-3,5-pyridinedicarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a calcium channel blocker, which can be useful in treating cardiovascular diseases.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
作用機序
The mechanism of action of 2,6-dimethyl-4-(4-nitrophenyl)-N~3~,N~5~-diphenyl-1,4-dihydro-3,5-pyridinedicarboxamide involves its interaction with calcium channels in the cell membrane. By blocking these channels, the compound reduces the influx of calcium ions into the cell, which can lower blood pressure and reduce the workload on the heart. This mechanism is similar to that of other calcium channel blockers such as nifedipine .
類似化合物との比較
Similar Compounds
Nifedipine: Another 1,4-dihydropyridine used as a calcium channel blocker.
Amlodipine: A widely used calcium channel blocker with a longer duration of action.
Felodipine: Known for its high vascular selectivity.
Uniqueness
2,6-Dimethyl-4-(4-nitrophenyl)-N~3~,N~5~-diphenyl-1,4-dihydro-3,5-pyridinedicarboxamide is unique due to its specific substitution pattern, which can influence its biological activity and selectivity. The presence of the nitro group and the diphenyl substitution can enhance its binding affinity to certain molecular targets, making it a valuable compound for further research .
特性
IUPAC Name |
2,6-dimethyl-4-(4-nitrophenyl)-3-N,5-N-diphenyl-1,4-dihydropyridine-3,5-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O4/c1-17-23(26(32)29-20-9-5-3-6-10-20)25(19-13-15-22(16-14-19)31(34)35)24(18(2)28-17)27(33)30-21-11-7-4-8-12-21/h3-16,25,28H,1-2H3,(H,29,32)(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQBPPDGVADKGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(diethylamino)benzylidene]-5-(4-morpholinyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3857793.png)
![5-bromo-N-[(E)-1-(furan-2-yl)ethylideneamino]-2-hydroxybenzamide](/img/structure/B3857795.png)
![N-[(4-chlorophenyl)methylideneamino]-2-[2-[2-[(4-chlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]acetamide](/img/structure/B3857815.png)


![6,7-DIMETHOXY-3-[2-(4-METHYLPHENYL)-2-OXOETHYL]-1(3H)-ISOBENZOFURANONE](/img/structure/B3857837.png)

![1-benzyl-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]pyridin-1-ium-3-carboxamide;chloride](/img/structure/B3857851.png)
![N-[(Z)-1,1-dichlorohex-1-en-3-ylideneamino]-2,4-dinitroaniline](/img/structure/B3857852.png)

![1-(ethylthio)-N-[3-(1H-pyrazol-1-yl)benzyl]propan-2-amine](/img/structure/B3857863.png)
![[4-(Benzothiazol-2-yl-hydrazonomethyl)-phenyl]-dimethyl-amine](/img/structure/B3857876.png)

![4-({2-[4-(benzyloxy)benzylidene]hydrazino}carbonyl)-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B3857892.png)
